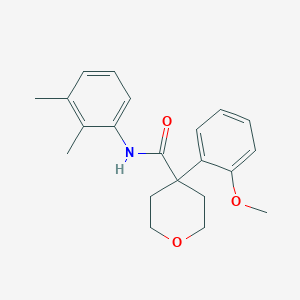

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide

カタログ番号:

B6562811

CAS番号:

1091138-49-6

分子量:

339.4 g/mol

InChIキー:

BETUPMPIRQTPGU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a 2-methoxyphenyl group and an N-linked 2,3-dimethylphenyl moiety.

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUPMPIRQTPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Structural Analogues

| Compound Name | Structural Features | Functional Groups | Biological Use | Key Properties |

|---|---|---|---|---|

| N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | Oxane core, 2-methoxyphenyl, 2,3-dimethylphenyl substituent | Carboxamide, methoxy, methyl | Not specified | High lipophilicity (methyl groups); potential herbicidal activity via acetolactate synthase inhibition |

| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide core, 2,3-dichlorophenyl, ethoxymethoxy group | Benzamide, ethoxymethoxy, chlorine | Herbicide | Chlorine enhances electrophilic reactivity; targets lipid biosynthesis |

| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide core, 2,4-difluorophenyl, trifluoromethyl phenoxy | Pyridinecarboxamide, fluorine | Herbicide | Fluorine groups improve metabolic stability; inhibits carotenoid biosynthesis |

| N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | Acetamide core, trifluoromethyl sulfonylamino group, dimethylphenyl | Acetamide, sulfonylamino, trifluoromethyl | Plant growth regulator | Sulfonylamino group enhances soil mobility; inhibits cell division |

Functional Group Analysis

- Carboxamide vs. Benzamide/Pyridinecarboxamide : The target compound’s oxane carboxamide core may confer conformational rigidity compared to planar benzamide analogs like etobenzanid. Pyridinecarboxamides (e.g., diflufenican) introduce aromatic nitrogen, enhancing binding to enzymatic targets .

- Substituent Effects :

- Methoxy vs. Ethoxymethoxy : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, while etobenzanid’s ethoxymethoxy group provides greater steric bulk and lipophilicity .

- Methyl vs. Chlorine/Fluorine : Methyl groups increase lipophilicity and metabolic stability, whereas halogens (Cl, F) in analogs improve electrophilicity and target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。